molecular formula C13H13NO4 B188356 2-((3-(Hydroxymethyl)oxetan-3-YL)methyl)isoindoline-1,3-dione CAS No. 156276-40-3

2-((3-(Hydroxymethyl)oxetan-3-YL)methyl)isoindoline-1,3-dione

Cat. No.: B188356
CAS No.: 156276-40-3
M. Wt: 247.25 g/mol
InChI Key: VMLLHBILOHPSCC-UHFFFAOYSA-N
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Description

2-((3-(Hydroxymethyl)oxetan-3-YL)methyl)isoindoline-1,3-dione is a complex organic compound that features an isoindoline-1,3-dione core structure with a hydroxymethyl-substituted oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(Hydroxymethyl)oxetan-3-YL)methyl)isoindoline-1,3-dione typically involves the reaction of isoindoline-1,3-dione derivatives with oxetane intermediates. The reaction conditions often include the use of solvents such as isopropanol and water, with catalysts like SiO2-tpy-Nb to achieve moderate to excellent yields .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. The choice of solvents and catalysts is also tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-((3-(Hydroxymethyl)oxetan-3-YL)methyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.

    Substitution: Commonly involves nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-((3-(Hydroxymethyl)oxetan-3-YL)methyl)isoindoline-1,3-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-((3-(Hydroxymethyl)oxetan-3-YL)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3-(Hydroxymethyl)oxetan-3-YL)methyl)isoindoline-1,3-dione is unique due to the presence of the oxetane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for the development of new materials and pharmaceuticals.

Properties

IUPAC Name

2-[[3-(hydroxymethyl)oxetan-3-yl]methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c15-6-13(7-18-8-13)5-14-11(16)9-3-1-2-4-10(9)12(14)17/h1-4,15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLLHBILOHPSCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CN2C(=O)C3=CC=CC=C3C2=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60565428
Record name 2-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156276-40-3
Record name 2-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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